molecular formula C19H21FN2O2 B4734786 1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine

1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4734786
M. Wt: 328.4 g/mol
InChI Key: CDNGQLPUYFFGCE-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties.

Scientific Research Applications

FPPP has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent antidepressant and anxiolytic agent. FPPP has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. Additionally, FPPP has been studied for its potential use as a diagnostic tool for certain neurological disorders.

Mechanism of Action

FPPP acts as a potent serotonin and dopamine reuptake inhibitor. It blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
FPPP has been found to modulate various physiological processes, including mood, cognition, and motor function. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and cognitive function. FPPP has also been found to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for lab experiments. It is a potent and selective serotonin and dopamine reuptake inhibitor, making it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, FPPP has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling FPPP in the lab.

Future Directions

There are several future directions for research on FPPP. One potential area of research is the development of FPPP analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of FPPP and its effects on various physiological processes.
Conclusion
FPPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties. FPPP has several advantages for lab experiments but also has limitations in terms of its toxicity and potential side effects. There are several future directions for research on FPPP, including the development of analogs with improved pharmacological properties and investigation of its potential use in the treatment of other neurological disorders.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNGQLPUYFFGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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